molecular formula C9H14N4O B11738701 3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide

3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11738701
M. Wt: 194.23 g/mol
InChI Key: WGPUPZUCOSZEHJ-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole-based heterocyclic compound featuring a carboxamide group substituted with a cyclopropyl moiety and an ethyl group at the 1-position of the pyrazole ring.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-N-cyclopropyl-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C9H14N4O/c1-2-13-5-7(8(10)12-13)9(14)11-6-3-4-6/h5-6H,2-4H2,1H3,(H2,10,12)(H,11,14)

InChI Key

WGPUPZUCOSZEHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects:

  • Anti-inflammatory Activity : Research indicates that 3-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : Studies have suggested that this pyrazole derivative may inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, by targeting specific kinases involved in cell proliferation .

Enzyme Inhibition

The compound has been investigated as an enzyme inhibitor:

  • It may act on specific kinases, modulating pathways associated with cancer progression. For instance, derivatives of pyrazole compounds have shown selectivity towards cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

The biological profile of this compound includes:

  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Findings

Several case studies have demonstrated the efficacy of this compound in different biological contexts:

Study Type Objective Findings Reference Year
Anticancer EvaluationAssess cytotoxicity against MCF-7 breast cancer cellsSignificant reduction in cell viability with IC50 values indicating potent activity2023
Anti-inflammatory StudyEvaluate effects on LPS-stimulated macrophagesReduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls2025
Antimicrobial ActivityTest efficacy against Gram-positive/negative bacteriaExhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli2024

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Compounds for Comparison :

4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide () Differences:

  • Substituent at carboxamide: Propyl chain with a 3-methylpyrazole group vs. cyclopropyl.
  • Amino group position: 4-amino (pyrazole-5-carboxamide) vs. 3-amino (pyrazole-4-carboxamide). Impact:
  • The propyl-pyrazole substituent increases molecular weight (C₁₅H₂₃N₇O) and may enhance solubility due to polar groups, whereas the cyclopropyl group in the target compound likely improves metabolic stability and lipophilicity .

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

  • Differences :
  • Functional group: Amine (-NH₂) at pyrazole-4-position vs. carboxamide (-CONH-cyclopropyl).
  • Substituent: Pyridin-3-yl at pyrazole-1-position vs. ethyl group.
    • Impact :
  • The carboxamide in the target compound offers hydrogen-bonding capability, improving target specificity .

1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide () Differences:

  • Substituent at pyrazole-4-position: Sulfonyl-propanoyl group vs. amino group. Impact:
  • The amino group in the target compound may favor interactions with acidic residues in biological targets .

6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

  • Differences :
  • Core structure: Pyrazolo[3,4-b]pyridine (fused bicyclic system) vs. simple pyrazole.
    • Impact :
  • The target compound’s monocyclic pyrazole may offer better solubility and synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound from Compound from
Molecular Weight ~222 g/mol (estimated) 333.41 g/mol 215 g/mol (HRMS)
Key Substituents Cyclopropyl-carboxamide, 3-amino Propyl-pyrazole-carboxamide, 4-amino Pyridin-3-yl, cyclopropyl-amine
Hydrogen Bond Donors 2 (NH₂ and CONH) 3 (NH₂ and CONH) 1 (NH₂)
LogP (Estimated) ~1.5 ~2.2 ~1.8
Synthetic Yield Not reported Not reported 17.9% (for analog)

Biological Activity

3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, synthesizing findings from various studies, including data tables and case studies.

Molecular Formula : C10H14N4O
Molecular Weight : 206.24 g/mol
IUPAC Name : this compound
Canonical SMILES : CCN1C(=O)C=C(N)C=N1C(C2CC2)C(=O)N

The biological activity of this compound primarily involves its role as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs). The compound interacts with the ATP-binding site of kinases, leading to the modulation of various signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Studies have demonstrated the compound's efficacy in inhibiting specific kinases associated with cancer progression. For instance, it has shown selective inhibition against CDK16 with an effective concentration (EC50) of approximately 33 nM, indicating its potential as an anticancer agent by inducing cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-17 in vitro, suggesting its utility in treating inflammatory diseases .

Study 1: Kinase Inhibition Profile

A study focused on the inhibition profile of various pyrazole derivatives, including this compound, revealed:

CompoundTarget KinaseEC50 (nM)Effect
This compoundCDK1633Cell cycle arrest
Other derivativesVarious20 - 180Variable inhibition

This table illustrates the compound's potency compared to other derivatives, emphasizing its selectivity for CDK16 .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that administering this compound in mouse models resulted in significant tumor reduction. The compound was administered orally at a dosage of 10 mg/kg over a period of two weeks, leading to a notable decrease in tumor volume compared to control groups .

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